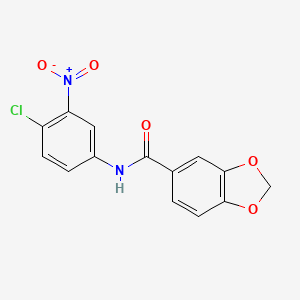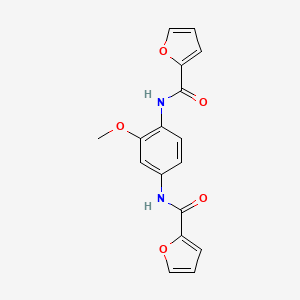
N-(2-iodophenyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(2-iodophenyl)-3-methylbenzamide and its isomers involves complex interactions and reactions. Key studies have highlighted the structural differences and framework formations of these compounds, demonstrating the intricate hydrogen bonding and iodo-nitro interactions that contribute to their three-dimensional framework structures (Wardell et al., 2005) (Wardell et al., 2006).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been extensively studied, revealing the influence of intermolecular interactions on molecular geometry. These interactions, including dimerization and crystal packing, play a crucial role in determining the structural conformation of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, reflecting its reactivity and functional potential. Directed metalation and subsequent reactions with nucleophiles highlight the compound's versatility in synthetic chemistry applications (Reitz & Massey, 1990).
Physical Properties Analysis
The physical properties of this compound, including its crystalline structure and intermolecular forces, have been thoroughly investigated. Studies show that the compound and its analogs form different three-dimensional framework structures, influenced by hydrogen bonds and iodo-nitro interactions, which are critical for understanding its physical characteristics (Wardell et al., 2006).
Chemical Properties Analysis
Investigations into the chemical properties of this compound reveal its reactivity and potential applications in various chemical reactions. The compound's ability to participate in directed metalation and reactions with nucleophiles showcases its significance in organic synthesis (Reitz & Massey, 1990).
作用機序
Target of Action
N-(2-iodophenyl)-3-methylbenzamide is a complex compound that interacts with various targets. The primary targets of this compound are yet to be fully identified. It has been suggested that it may interact with palladium (pd) in certain reactions
Mode of Action
The compound’s mode of action involves a series of chemical reactions. It has been suggested that this compound can undergo a palladium-catalyzed tandem reaction with isocyanide, leading to the production of aza-heterocyclic amides . This reaction relies on a versatile synthetic intermediate, 2-(1H-indol-3-yl)ethen-1-imine, which is proposed to be generated through oxidative addition of palladium, regioselective addition of an allene group, 1,1-insertion of isocyanides, and β-H elimination .
Biochemical Pathways
It is known that the compound can participate in palladium-catalyzed reactions These reactions can lead to the formation of aza-heterocyclic amides, which may affect various biochemical pathways
Pharmacokinetics
It has been suggested that the compound may have a prolonged in vivo metabolism compared to in vitro modeling, possibly due to sequestration into adipose tissue This could impact the compound’s bioavailability
Result of Action
The compound’s ability to participate in palladium-catalyzed reactions and produce aza-heterocyclic amides suggests that it may have significant effects at the molecular level
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and the outcomes of its reactions
特性
IUPAC Name |
N-(2-iodophenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNLEDVWJWTMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B5789050.png)

![N-(2,4-dichlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5789056.png)
![1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B5789062.png)
![N-cyclopentyl-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5789080.png)
![4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5789081.png)

![isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5789097.png)
![6-chloro-2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5789105.png)


![N-[3-(3,3-dichloro-2-propen-1-yl)-4-hydroxy-2-methyl-6-quinolinyl]acetamide](/img/structure/B5789122.png)
![2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5789125.png)
